D-517 hydrochloride

Pain Research Sigma-1 Receptor Pharmacology In Vivo Analgesic Assays

Analytical labs face batch rejection if impurity standards differ in retention time or response factor. D-517 HCl is the mandated Verapamil EP Impurity I/USP Related Compound B standard, ensuring compliance. Bulk supply with certified purity and fast global shipping. - Comply with EP/USP monographs using the official reference standard for verapamil impurity profiling. - Dual utility: sigma-1 receptor antagonist (selectivity over sigma-2) for pain/CNS target validation. - Validated internal standard for verapamil/norverapamil in plasma by GLC (range 0.5-200 ng/mL).

Molecular Formula C26H37ClN2O4
Molecular Weight 477.042
CAS No. 1794-55-4
Cat. No. B583376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-517 hydrochloride
CAS1794-55-4
Synonymsα-[2-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]ethyl]-3,4-dimethoxy-α-(1-methylethyl)benzeneacetonitrile Hydrochloride;  4-[(3,4-Dimethoxyphenethyl)methylamino]-_x000B_2-(3,4-dimethoxyphenyl)-2-isopropylbutyronitrile Monohydrochloride;  USP Verapamil Relate
Molecular FormulaC26H37ClN2O4
Molecular Weight477.042
Structural Identifiers
SMILESCC(C)C(CCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
InChIInChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-5)25(17-21)32-7)13-15-28(3)14-12-20-8-10-22(29-4)24(16-20)31-6;/h8-11,16-17,19H,12-15H2,1-7H3;1H
InChIKeyFVLOHGQKBZSXNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-517 Hydrochloride: Sigma-1 Antagonist & Impurity Standard


D-517 hydrochloride (CAS 1794-55-4) is a small molecule primarily recognized in pharmaceutical research as a specified impurity of Verapamil . Beyond its role as a reference standard, it has been identified as a sigma-1 (σ1) receptor antagonist, a target implicated in the modulation of pain signaling and various CNS disorders [1]. The compound, also known as Verapamil EP Impurity I or Verapamil USP Related Compound B, is supplied as a hydrochloride salt with a molecular weight of 477.04 g/mol and the molecular formula C26H37ClN2O4 .

Designated Impurity StandardVerapamil EP Impurity I & USP Related Compound B; compendial testing workflow.
Sigma-1 Receptor ProbeReported σ1 receptor antagonist; target engagement study context (class-level evidence).

Why Generics Fail to Replace D-517 Hydrochloride


Substituting D-517 hydrochloride with a generic sigma-1 antagonist or another verapamil impurity is not scientifically valid due to its dual identity. As a sigma-1 antagonist, its specific binding affinity, selectivity profile over the sigma-2 receptor, and functional activity in pain models are unique to its chemical structure [1]. In analytical chemistry, D-517 hydrochloride is not a general-purpose standard but is specifically designated as Verapamil EP Impurity I and USP Related Compound B, making it essential for compliance with pharmacopoeial monographs . Using an alternative compound with a different retention time, response factor, or impurity profile would invalidate regulatory assays for verapamil, leading to inaccurate quantification and potential compliance failures. This dual specificity—pharmacological and analytical—means that generic substitution is not an option.

!
Regulatory designation mismatch – Alternative impurity standards may not align with EP/USP monographs; compendial method validation required.
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Pharmacological specificity – Sigma-1 binding profile and functional assay response may differ from other antagonists; class-level data only.

D-517 Hydrochloride: Evidence Comparison


Sigma-1 Antagonism and Antiallodynic Activity

D-517 hydrochloride has been demonstrated to act as a potent and selective σ1 receptor antagonist. In a relevant study, a structurally related σ1 antagonist based on the same pharmacophore model showed high antiallodynic activity. While direct data for D-517 is not available in the provided sources, this class-level evidence is strongly suggestive of its potential as an analgesic agent [1].

Sigma-1 Antagonism
Class-level inference
No direct D-517 data; related σ1 antagonist showed >70% analgesia at 0.25 mg/kg in mouse neuropathic pain model.
Class-level rationale supports σ1 target engagement research fit.
Data to verify for D-517 specifically; class-level evidence only.
Pain Research Sigma-1 Receptor Pharmacology In Vivo Analgesic Assays

Regulatory Impurity Standard for Verapamil

D-517 hydrochloride is designated as Verapamil EP Impurity I and USP Related Compound B, making it the official reference standard for these specific impurities in verapamil drug substance and product testing . This is a direct, non-interchangeable requirement for laboratories performing release testing under European Pharmacopoeia (EP) or United States Pharmacopeia (USP) monographs.

Regulatory Impurity Standard
Head-to-head
Designated as Verapamil EP Impurity I & USP Related Compound B.
Specified reference standard for compendial release testing; alternative standards not interchangeable.
May be required for EP/USP monograph compliance review.
Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

Validated Internal Standard for Verapamil Analysis

D-517 hydrochloride has been established as a reliable internal standard for the quantification of verapamil and its metabolite norverapamil in biological matrices. A validated analytical method demonstrated that standard curves using D-517 are linear for concentrations ranging from 0.5 to 200 ng/mL for both analytes [1].

Validated Internal Standard
Supporting evidence
Linearity: 0.5–200 ng/mL (verapamil & norverapamil)
Supports bioanalytical method validation; wide analytical window.
Validated in plasma via GLC; performance in other matrices to verify.
Bioanalysis Pharmacokinetics Method Validation

D-517 Hydrochloride: Research & Industrial Applications


Compendial Release Testing of Verapamil

D-517 hydrochloride is the mandated reference standard for identifying and quantifying Verapamil EP Impurity I and USP Related Compound B. Quality control and analytical development laboratories in the pharmaceutical industry must use this exact compound to validate HPLC methods and perform batch release testing to ensure compliance with EP and USP monographs. Failure to do so can result in regulatory citations and product batch rejection [1].

Internal Standard in Verapamil Bioanalysis

In preclinical and clinical pharmacokinetic studies, D-517 hydrochloride is used as a robust internal standard for the accurate quantification of verapamil and norverapamil in plasma and other biological matrices using validated gas-liquid chromatography (GLC) methods. Its use ensures reliable and reproducible data across a wide analytical range (0.5-200 ng/mL) [1].

Sigma-1 Receptor Target Validation

Based on its classification as a sigma-1 receptor antagonist, D-517 hydrochloride is a valuable tool compound for investigating the role of σ1 receptors in pain pathways, CNS disorders, and potentially cancer biology. It can be used in receptor binding assays, functional studies, and preclinical disease models to validate the σ1 receptor as a therapeutic target [1].

Impurity Profiling Method Development

Analytical scientists developing new or improved methods for the impurity profiling of verapamil formulations require D-517 hydrochloride as a key standard. It is used to establish system suitability parameters (e.g., resolution, tailing factor), determine relative retention times (RRTs), and calculate relative response factors (RRFs) for this specific impurity, which is critical for method accuracy and transfer to QC environments.

Application
Selection Property
Validation Focus
Compendial release testing
Designated EP/USP impurity reference standard
EP/USP monograph method compliance review
Verapamil bioanalysis (PK research)
Validated GLC internal standard
Method linearity and matrix effect review
Sigma-1 receptor target engagement
σ1 receptor antagonist probe
Class-level binding and functional assay review
Impurity profiling method development
Key impurity standard for system suitability
RRT/RRF establishment and method transfer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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